Comparative Antimycobacterial Activity: 2-(Quinolin-4-yloxy)acetamide Scaffold vs. Alternative Heterocyclic Core
In a scaffold-hopping study comparing 2-(quinolin-4-yloxy)acetamides (derived from the N-(Quinolin-4-YL)acetamide core) with alternative heterocyclic scaffolds, the quinoline-4-yloxy core demonstrated substantial activity advantages. A 2-(quinolin-4-yloxy)acetamide analog (compound 8j) exhibited an MIC of 0.02 μM against Mycobacterium tuberculosis, representing a 105-fold increase in antimycobacterial activity compared to an analog with an alternative core scaffold [1]. The scaffold-hopping strategy from telacebec revealed that the 2-(quinolin-4-yloxy)acetamide series achieved selectivity indices >500 against mammalian cells while maintaining favorable metabolic stability [2].
| Evidence Dimension | Antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 2-(Quinolin-4-yloxy)acetamide 8j: MIC = 0.02 μM |
| Comparator Or Baseline | Alternative scaffold analog: 105-fold lower activity (MIC implied ≈ 2.1 μM) |
| Quantified Difference | 105-fold improvement in MIC |
| Conditions | In vitro assay against Mycobacterium tuberculosis; selectivity assessed on mammalian cells |
Why This Matters
This quantifies the activity advantage of the quinoline-4-yloxy scaffold, establishing the core N-(Quinolin-4-YL)acetamide framework as a privileged starting point for antimycobacterial drug discovery programs.
- [1] Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. ACS Med Chem Lett. 2024. View Source
- [2] Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. ACS Med Chem Lett. 2024. View Source
